molecular formula C9H12ClNO B3376945 2-(Chloromethyl)-6-(propan-2-yloxy)pyridine CAS No. 1249448-19-8

2-(Chloromethyl)-6-(propan-2-yloxy)pyridine

Cat. No.: B3376945
CAS No.: 1249448-19-8
M. Wt: 185.65
InChI Key: PNKHQMLSJYYKCU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(propan-2-yloxy)pyridine is an organic compound with the molecular formula C₉H₁₂ClNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-(propan-2-yloxy)pyridine typically involves the reaction of 2-hydroxymethyl-6-(propan-2-yloxy)pyridine with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for the removal of by-products and impurities to meet the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-(propan-2-yloxy)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether are common methods.

Major Products Formed

    Nucleophilic substitution: Products include 2-(azidomethyl)-6-(propan-2-yloxy)pyridine, 2-(thiocyanatomethyl)-6-(propan-2-yloxy)pyridine, and 2-(methoxymethyl)-6-(propan-2-yloxy)pyridine.

    Oxidation: The major product is this compound N-oxide.

    Reduction: Products include various reduced forms of the original compound, depending on the specific conditions and reagents used.

Scientific Research Applications

2-(Chloromethyl)-6-(propan-2-yloxy)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Industrial Chemistry: The compound is used in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-(propan-2-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chlorine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The propan-2-yloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-(propan-2-yloxy)pyridine
  • 2-(Bromomethyl)-6-(propan-2-yloxy)pyridine
  • 2-(Chloromethyl)-6-(methoxy)pyridine

Uniqueness

2-(Chloromethyl)-6-(propan-2-yloxy)pyridine is unique due to the specific positioning of the chloromethyl and propan-2-yloxy groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill. For example, the propan-2-yloxy group can provide steric hindrance, affecting the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

2-(chloromethyl)-6-propan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-7(2)12-9-5-3-4-8(6-10)11-9/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKHQMLSJYYKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401262380
Record name 2-(Chloromethyl)-6-(1-methylethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249448-19-8
Record name 2-(Chloromethyl)-6-(1-methylethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1249448-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-6-(1-methylethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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